molecular formula C14H10ClN3O2 B12923511 1-Chloro-N-methyl-7-nitroacridin-9-amine CAS No. 61299-57-8

1-Chloro-N-methyl-7-nitroacridin-9-amine

Cat. No.: B12923511
CAS No.: 61299-57-8
M. Wt: 287.70 g/mol
InChI Key: RVRDZEIFHUMFQH-UHFFFAOYSA-N
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Description

1-Chloro-N-methyl-7-nitroacridin-9-amine is a heterocyclic aromatic compound with the molecular formula C₁₄H₁₀ClN₃O₂. This compound is part of the acridine family, known for its diverse applications in scientific research and industry. Acridines are well-regarded for their biological activities, particularly in the field of medicinal chemistry .

Preparation Methods

The synthesis of 1-Chloro-N-methyl-7-nitroacridin-9-amine typically involves multi-step organic reactions. One common synthetic route includes the nitration of N-methylacridin-9-amine followed by chlorination. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and thionyl chloride for chlorination . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Chloro-N-methyl-7-nitroacridin-9-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide for nucleophilic substitution, palladium on carbon for reduction, and potassium permanganate for oxidation. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anti-Cancer Activity

The compound's structure allows it to interact with DNA, making it a candidate for anti-cancer therapies. Acridine derivatives, including 1-Chloro-N-methyl-7-nitroacridin-9-amine, have been studied for their ability to intercalate into DNA, leading to the disruption of replication processes in cancer cells.

Biological Activities

Beyond anti-cancer properties, this compound exhibits other biological activities:

  • Antibacterial Activity : Acridine derivatives have shown efficacy against various bacterial strains. The structure can be modified to enhance antimicrobial properties .
  • Antiviral Effects : Some studies suggest potential antiviral activities, although specific data on this compound is limited .

Case Studies

Several studies have documented the efficacy of acridine derivatives in cancer treatment:

  • In Vitro Studies : Research demonstrated that acridine derivatives could significantly reduce cell viability in various cancer cell lines (e.g., HeLa and HepG2) with IC50 values indicating potent cytotoxicity . The study also highlighted the selective inhibition of cancer cell growth compared to normal cells.
  • In Vivo Models : Animal studies have shown that certain acridine derivatives can inhibit tumor growth effectively without significant toxicity, suggesting a favorable therapeutic index for these compounds .

Data Tables

PropertyValue/Description
Chemical Structure This compound
IC50 (HeLa) Varies; generally low indicating high potency
Mechanism of Action DNA intercalation and topoisomerase II inhibition
Toxicity Profile Low toxicity in animal models
Target Diseases Various cancers (e.g., cervical, liver)

Mechanism of Action

The mechanism of action of 1-Chloro-N-methyl-7-nitroacridin-9-amine primarily involves DNA intercalation. The planar structure of the acridine moiety allows it to insert between DNA base pairs, disrupting the DNA structure and inhibiting essential biological processes such as replication and transcription. This intercalation can lead to cell death, making it a potent anti-cancer agent .

Comparison with Similar Compounds

1-Chloro-N-methyl-7-nitroacridin-9-amine can be compared with other acridine derivatives such as:

    9-Anilinoacridine: Known for its use in anti-cancer drugs like amsacrine.

    Quinacrine: Used as an anti-malarial and anti-cancer agent.

    Thiazacridine: Studied for its anti-cancer properties.

What sets this compound apart is its unique combination of a nitro group and a chlorine atom, which can be further modified to enhance its biological activity and specificity .

Biological Activity

1-Chloro-N-methyl-7-nitroacridin-9-amine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C14H11ClN4O2
  • Molecular Weight : 304.72 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

The biological activity of this compound is primarily attributed to its interaction with DNA and various cellular targets. The acridine structure allows this compound to intercalate into DNA, thereby disrupting replication and transcription processes. This mechanism is similar to other acridine derivatives known for their anticancer properties.

Biological Activities

This compound has shown promising activities in several areas:

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

Cell Line IC50 (µM) Mechanism
U9370.90Induces apoptosis via DNA interaction
HL-601.3Cell cycle arrest and apoptosis
L12103.1Inhibition of topoisomerase II

These findings suggest that the compound may be effective as a chemotherapeutic agent, potentially through mechanisms involving apoptosis induction and cell cycle disruption .

Enzyme Inhibition

This compound has also been studied for its ability to inhibit key enzymes involved in cancer progression:

  • Topoisomerase II Inhibition : The compound demonstrates a strong affinity for topoisomerase II, which is crucial in DNA replication and repair. This inhibition can lead to increased DNA damage in cancer cells, enhancing its anticancer efficacy .

Case Studies and Research Findings

Several studies have examined the effects of this compound:

  • In Vitro Studies : In a study involving human leukemia cells (U937), the compound was found to significantly reduce cell viability at low micromolar concentrations. The mechanism was linked to increased reactive oxygen species (ROS) levels, leading to oxidative stress and subsequent apoptosis .
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to control groups. These studies highlighted the potential of the compound as an effective treatment option in oncology .
  • Structural Activity Relationship (SAR) : Research has focused on modifying the acridine structure to enhance biological activity. Variations in substituents at different positions have been shown to affect potency, indicating that careful structural modifications could lead to more effective derivatives .

Properties

CAS No.

61299-57-8

Molecular Formula

C14H10ClN3O2

Molecular Weight

287.70 g/mol

IUPAC Name

1-chloro-N-methyl-7-nitroacridin-9-amine

InChI

InChI=1S/C14H10ClN3O2/c1-16-14-9-7-8(18(19)20)5-6-11(9)17-12-4-2-3-10(15)13(12)14/h2-7H,1H3,(H,16,17)

InChI Key

RVRDZEIFHUMFQH-UHFFFAOYSA-N

Canonical SMILES

CNC1=C2C=C(C=CC2=NC3=C1C(=CC=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

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